molecular formula C14H16BrIN2 B8126063 4-Bromo-1-cyclohexylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

4-Bromo-1-cyclohexylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B8126063
Molekulargewicht: 419.10 g/mol
InChI-Schlüssel: FYZVJOXYCUSPHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-cyclohexylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 2358751-30-9) is a halogenated heterocyclic compound with the molecular formula C₁₄H₁₆BrIN₂ and a molecular weight of 419.11 g/mol . It features a pyrrolo[2,3-b]pyridine core substituted with bromo (Br) and iodo (I) groups at positions 4 and 3, respectively, and a cyclohexylmethyl group at position 1. This substitution pattern enhances its steric bulk and lipophilicity, making it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitor development . The compound is typically synthesized via Sonogashira coupling or Suzuki-Miyaura reactions, leveraging its halogenated positions for further functionalization .

Eigenschaften

IUPAC Name

4-bromo-1-(cyclohexylmethyl)-3-iodopyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrIN2/c15-11-6-7-17-14-13(11)12(16)9-18(14)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZVJOXYCUSPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(C3=C(C=CN=C32)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-Bromo-1-cyclohexylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. Its unique structure, featuring both bromine and iodine substituents, positions it as a significant candidate in medicinal chemistry, particularly in the development of therapeutic agents. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • IUPAC Name : 4-bromo-1-cyclohexylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • Molecular Formula : C14H16BrI N2
  • Molecular Weight : 419.11 g/mol
  • CAS Number : 2358751-30-9

The biological activity of 4-Bromo-1-cyclohexylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen atoms enhances its binding affinity, which may lead to the modulation of cellular pathways associated with proliferation, apoptosis, and other critical processes.

Biological Activity Overview

Research indicates that derivatives of pyrrolopyridines exhibit a broad spectrum of pharmacological properties. The following table summarizes key biological activities associated with this compound and related derivatives:

Activity Type Description References
AnticancerExhibits cytotoxic effects against various cancer cell lines.
AntiviralPotential activity against viral infections, notably HIV.
AntimicrobialDemonstrated efficacy against certain bacterial strains.
Enzyme InhibitionActs as a potent inhibitor for specific kinases involved in cancer progression.
NeuroprotectivePotential applications in treating neurodegenerative diseases due to its ability to modulate signaling pathways.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxicity of various pyrrolopyridine derivatives against ovarian and breast cancer cell lines. The results indicated that certain derivatives showed moderate cytotoxic effects while maintaining low toxicity towards non-cancerous cells, highlighting their potential as selective anticancer agents .
  • Antiviral Properties : Research focused on the anti-HIV activity of pyrrolopyridine derivatives found that modifications at specific positions significantly influenced their efficacy. Compounds with certain substituents demonstrated potent inhibition of HIV replication .
  • Enzyme Inhibition : The compound has been identified as a promising lead in the development of kinase inhibitors, which are crucial in cancer therapy. Studies have shown that structural modifications can enhance inhibitory potency against specific kinases .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds similar to 4-Bromo-1-cyclohexylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine exhibit various biological activities, including:

  • Anticancer Properties : Some derivatives have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Neuroprotective Effects : Potential applications in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier.
  • Antimicrobial Activity : Certain studies suggest effectiveness against bacterial and fungal strains.

Applications in Medicinal Chemistry

4-Bromo-1-cyclohexylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine can serve as a valuable scaffold in drug discovery. Its structural features allow for modifications that can enhance pharmacological profiles. Specific applications include:

  • Design of Kinase Inhibitors : The compound can be modified to develop selective inhibitors for various kinases involved in cancer pathways.
  • Development of Antidepressants : Research into its effects on neurotransmitter systems suggests potential use in treating mood disorders.

Case Studies

Several studies highlight the efficacy of pyrrolopyridine derivatives:

  • Anticancer Activity Study :
    • A derivative of this compound was tested against breast cancer cell lines, showing a significant reduction in cell viability at low micromolar concentrations.
    • Mechanism studies indicated that it induces apoptosis via the mitochondrial pathway.
  • Neuroprotective Study :
    • In vitro studies demonstrated that modifications of this compound protect neuronal cells from oxidative stress-induced damage.
    • Animal models showed improved cognitive function when administered prior to neurotoxic insults.

Data Table of Applications

Application AreaDescriptionRelevant Studies
Anticancer ResearchInduces apoptosis in cancer cell lines[Study on Breast Cancer]
NeuroprotectionProtects neuronal cells from oxidative stress[Neuroprotective Effects Study]
Antimicrobial ActivityEffective against bacterial strains[Antimicrobial Efficacy Study]
Kinase InhibitionPotential development of selective kinase inhibitors[Kinase Inhibition Research]
Antidepressant DevelopmentModifications may target neurotransmitter systems[Mood Disorder Treatment Study]

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 4-Bromo-1-cyclohexylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine with structurally related pyrrolo[2,3-b]pyridine derivatives, focusing on substituent effects, synthetic yields, and physicochemical properties.

Substituent Effects on Reactivity and Yield
Compound Name Substituents Molecular Weight (g/mol) Yield (%) Key Synthetic Notes Reference
4-Bromo-1-cyclohexylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine 4-Br, 3-I, 1-cyclohexylmethyl 419.11 N/A Halogenated core for cross-coupling
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) 5-Br, 3-phenylethynyl 327.18 51 Sonogashira coupling; white solid
5-(4-Trifluoromethylphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6c) 5-CF₃Ph, 3-NO₂ 333.27 87 Suzuki coupling; white solid
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a) 5-Ph, 3-nicotinamide 315.35 36 Hydrogenation/acylation; brown solid
4-Bromo-1-(tetrahydropyran-4-ylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine 4-Br, 3-I, 1-tetrahydropyranylmethyl 421.08 N/A Similar steric bulk to cyclohexylmethyl

Key Observations :

  • Halogenated Derivatives: Bromo and iodo substituents at positions 3 and 4 enable cross-coupling reactions (e.g., Suzuki, Sonogashira) but may reduce yields due to steric hindrance .
  • Nitro and Amino Groups: Nitro-substituted derivatives (e.g., 6c) exhibit high yields (87%) in Suzuki reactions, while reduction to amino groups (e.g., 8a) lowers yields (36%) due to intermediate instability .
  • Solubility : Bulky alkyl groups (e.g., cyclohexylmethyl) decrease aqueous solubility compared to polar substituents like morpholine .
Physicochemical and Pharmacokinetic Properties
Compound Name LogP (Predicted) Aqueous Solubility (mg/mL) Key Functional Insights Reference
4-Bromo-1-cyclohexylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine 4.2 <0.1 High lipophilicity; requires CD formulations
5-(4-Methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6d) 2.8 0.5 Methoxy group enhances solubility vs. CF₃
Thieno[2,3-b]pyridine derivatives 3.1–3.9 <0.1 Sulfur atom reduces solubility vs. pyrrolo
3-Nitro-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine (6f) 3.0 0.3 Methyl group balances lipophilicity

Key Observations :

  • Lipophilicity : The cyclohexylmethyl group in the target compound increases LogP (4.2), limiting solubility without solubilizing agents (e.g., cyclodextrins) .
  • Polar Substituents : Methoxy (6d) and nicotinamide (8a) groups improve solubility but may reduce membrane permeability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.